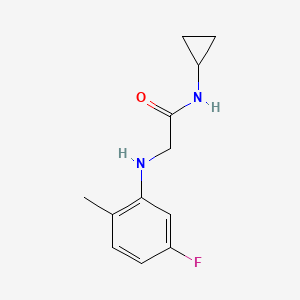

n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide

Description

N-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide is a synthetic acetamide derivative characterized by a cyclopropylamine moiety linked to an acetamide backbone, further substituted with a 5-fluoro-2-methylphenylamino group. For instance, similar compounds like N-cyclopropyl-2-(4-fluoro-3-boronate-phenoxy)acetamide (Example 81, EP 2 903 618 B1) are synthesized via nucleophilic substitution reactions between chloroacetamide intermediates and substituted phenols/amines under basic conditions (e.g., K₂CO₃ in acetone) . The cyclopropyl group is a common structural motif in medicinal chemistry, known to enhance metabolic stability and modulate lipophilicity .

Properties

Molecular Formula |

C12H15FN2O |

|---|---|

Molecular Weight |

222.26 g/mol |

IUPAC Name |

N-cyclopropyl-2-(5-fluoro-2-methylanilino)acetamide |

InChI |

InChI=1S/C12H15FN2O/c1-8-2-3-9(13)6-11(8)14-7-12(16)15-10-4-5-10/h2-3,6,10,14H,4-5,7H2,1H3,(H,15,16) |

InChI Key |

LDPFFFQDMFTYFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NCC(=O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide typically involves the following steps:

Amidation: The acetamide moiety is introduced via amidation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Substitution: The 5-fluoro-2-methylphenyl group is incorporated through nucleophilic aromatic substitution reactions, using appropriate fluorinated aromatic compounds and nucleophiles.

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions vary based on the type of reaction and the reagents used.

Scientific Research Applications

n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide has several scientific research applications, including:

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

Industry: It is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide with key analogs, focusing on structural variations, physicochemical properties, and synthetic methodologies:

Structural and Functional Group Analysis

Cyclopropyl Group : Present in all analogs, this group imparts conformational rigidity and resistance to oxidative metabolism .

Substituent Variations: Amino vs. Phenoxy: The target compound’s amino group (vs. Fluorine Position: The 5-fluoro substitution in the target compound contrasts with 4-fluoro in Example 81 . Fluorine’s electron-withdrawing effects can modulate pKa and bioavailability.

Heterocyclic Moieties : Compounds like 3u (dibenzooxepin) and Y043-2713 (indole) exhibit extended aromatic systems, increasing molecular weight and logP compared to the target compound .

Physicochemical Properties

- logP and Solubility: The target compound’s logP is estimated to be lower than Y043-2713 (2.12) due to the polar amino group. However, its logSw (aqueous solubility) may be inferior to Example 81, which includes a boronic ester enhancing hydrophilicity .

- Thermal Stability : Analog 3u demonstrates moderate thermal stability (m.p. 161–163°C), suggesting the target compound may exhibit similar behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.